molecular formula C33H26NOP B8136726 (4S,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole

(4S,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8136726
M. Wt: 483.5 g/mol
InChI Key: CWMZMWXTKNWZSZ-AJQTZOPKSA-N
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Description

(4S,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral ligand often used in asymmetric synthesis and catalysis. This compound features a unique oxazoline ring structure, which is known for its ability to coordinate with various metal centers, making it valuable in the field of organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Oxazoline Ring: This can be achieved through the cyclization of an amino alcohol with a carboxylic acid derivative.

    Introduction of the Diphenylphosphanyl Group: This step often involves the reaction of the oxazoline intermediate with a diphenylphosphine reagent under controlled conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group.

    Reduction: Reduction reactions may target the oxazoline ring or the phenyl groups.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products

The major products will depend on the specific reactions and conditions used, but may include oxidized phosphanyl derivatives, reduced oxazoline rings, or substituted phenyl groups.

Scientific Research Applications

Chemistry

    Asymmetric Catalysis: Used as a chiral ligand in various catalytic processes to produce enantiomerically pure compounds.

    Coordination Chemistry: Forms complexes with transition metals, which are useful in various catalytic cycles.

Biology and Medicine

    Drug Development: Potential use in the synthesis of chiral drugs.

    Biological Studies: May be used to study enzyme mimetics or other biological processes.

Industry

    Fine Chemicals: Used in the production of high-value chemicals.

    Materials Science:

Mechanism of Action

The compound exerts its effects primarily through coordination with metal centers, which can activate or stabilize various intermediates in catalytic cycles. The oxazoline ring and diphenylphosphanyl group play crucial roles in binding to metals and facilitating these processes.

Comparison with Similar Compounds

Similar Compounds

  • (4S,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole
  • (4S,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrothiazole
  • (4S,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydroimidazole

Uniqueness

The unique combination of the oxazoline ring and the diphenylphosphanyl group in this compound provides distinct steric and electronic properties, making it particularly effective in certain catalytic applications compared to its analogs.

Properties

IUPAC Name

[2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26NOP/c1-5-15-25(16-6-1)31-32(26-17-7-2-8-18-26)35-33(34-31)29-23-13-14-24-30(29)36(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,31-32H/t31-,32+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMZMWXTKNWZSZ-AJQTZOPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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